N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide
Description
N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide is a complex organic compound that features a quinazoline core, a pyridine ring, and a thiophene moiety
Properties
IUPAC Name |
N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-18(9-13-6-8-25-12-13)22-16-4-1-5-17-15(16)11-21-19(23-17)14-3-2-7-20-10-14/h2-3,6-8,10-12,16H,1,4-5,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXFDZWMBJGKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NC(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide typically involves multi-step organic reactions. The starting materials often include 2-aminopyridine, thiophene-3-carboxylic acid, and other reagents that facilitate the formation of the quinazoline and acetamide structures. Common reaction conditions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives.
Scientific Research Applications
N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Could be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action for N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for biological processes. The compound may inhibit or activate these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-isopropyl-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-1H-pyrazole-5-carboxamide
- 2-(2-oxoazepan-1-yl)-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide
- 2-(3-methyl-1H-pyrazol-1-yl)-N-[2-(pyridin-3-yl)-5,6,7,8-tetrahydroquinazolin-5-yl]acetamide
Uniqueness
What sets N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide apart is its unique combination of a quinazoline core with both pyridine and thiophene rings. This structure provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
